molecular formula C18H20FN3 B6445292 2-(6-ethyl-5-fluoropyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane CAS No. 2640967-96-8

2-(6-ethyl-5-fluoropyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane

Cat. No.: B6445292
CAS No.: 2640967-96-8
M. Wt: 297.4 g/mol
InChI Key: HFIAUEIREPXRCI-UHFFFAOYSA-N
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Description

2-(6-ethyl-5-fluoropyrimidin-4-yl)-6-phenyl-2-azaspiro[33]heptane is a complex organic compound featuring a spirocyclic structure

Mechanism of Action

Target of Action

The primary target of 2-(6-ethyl-5-fluoropyrimidin-4-yl)-6-phenyl-2-azaspiro[3Similar compounds have been associated with the treatment of tuberculosis Therefore, it’s possible that this compound may also target Mycobacterium tuberculosis, the bacterium responsible for tuberculosis

Mode of Action

Compounds with similar structures have been shown to inhibit the growth of mycobacterium tuberculosis . The compound likely interacts with its target to inhibit its function, leading to the death of the bacterium. More research is needed to understand the exact interaction between the compound and its target.

Result of Action

If the compound does indeed target mycobacterium tuberculosis, its action would likely result in the inhibition of the bacterium’s growth, thereby treating tuberculosis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-ethyl-5-fluoropyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the spirocyclic core through a series of cyclization reactions. Key steps may include:

    Formation of the pyrimidine ring: This can be achieved through a condensation reaction between an appropriate aldehyde and a guanidine derivative.

    Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as Selectfluor.

    Spirocyclization: The formation of the spirocyclic structure can be accomplished through intramolecular cyclization reactions, often facilitated by strong bases or acids.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(6-ethyl-5-fluoropyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(6-ethyl-5-fluoropyrimidin-4-yl)-6-phenyl-2-azaspiro[3

    Medicinal Chemistry: This compound could serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or infectious diseases.

    Materials Science: Its unique spirocyclic structure may impart interesting physical properties, making it useful in the development of new materials.

    Biological Research: It could be used as a probe to study various biological processes, particularly those involving spirocyclic compounds.

Comparison with Similar Compounds

Similar Compounds

    2-azaspiro[3.3]heptane derivatives: These compounds share the spirocyclic core but may have different substituents, leading to varied chemical and biological properties.

    Fluoropyrimidine derivatives: These compounds contain the fluoropyrimidine moiety and are often used in medicinal chemistry for their biological activity.

Uniqueness

2-(6-ethyl-5-fluoropyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane is unique due to the combination of its spirocyclic structure and the presence of both fluoropyrimidine and phenyl groups. This combination of features may impart unique chemical reactivity and biological activity, making it a valuable compound for further study.

Properties

IUPAC Name

2-(6-ethyl-5-fluoropyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3/c1-2-15-16(19)17(21-12-20-15)22-10-18(11-22)8-14(9-18)13-6-4-3-5-7-13/h3-7,12,14H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIAUEIREPXRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CC3(C2)CC(C3)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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